Fmoc-(S)-phenyl-D-Cys
Description
Fmoc-(S)-phenyl-D-Cys is a protected amino acid derivative used in peptide synthesis. The compound features a D-cysteine backbone with a phenyl group substitution and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group. The S-configuration denotes the stereochemistry at the β-carbon, while the D-configuration refers to the chirality of the amino acid, mirroring the natural L-form. This derivative is critical in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and selective deprotection under acidic conditions .
Properties
Molecular Formula |
C24H21NO4S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C24H21NO4S/c26-23(27)22(15-30-16-8-2-1-3-9-16)25-24(28)29-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 |
InChI Key |
NEPLBXLAJXQDSK-JOCHJYFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1=CC=C(C=C1)SCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-phenyl-D-Cys typically involves the protection of the amino group of cysteine with the Fmoc group. This can be achieved through the reaction of cysteine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and high-yield production of the compound .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-phenyl-D-Cys undergoes several types of chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The Fmoc group can be removed through a base-catalyzed reaction, typically using piperidine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products Formed
Oxidation: Formation of cystine through disulfide bond formation.
Reduction: Regeneration of free thiol groups.
Substitution: Removal of the Fmoc group, yielding free amino groups.
Scientific Research Applications
Chemistry
Fmoc-(S)-phenyl-D-Cys is widely used in peptide synthesis as a building block for the construction of peptides and proteins. The Fmoc protecting group allows for selective deprotection and coupling reactions, facilitating the synthesis of complex peptides .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The phenyl group provides hydrophobic interactions that can mimic natural protein environments .
Medicine
The compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to form stable peptides makes it valuable in drug design and delivery .
Industry
This compound is used in the production of synthetic peptides for various industrial applications, including the development of biomaterials and diagnostic tools .
Mechanism of Action
The mechanism of action of Fmoc-(S)-phenyl-D-Cys involves the protection of the amino group through the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. The phenyl group enhances the hydrophobic interactions, which can stabilize the peptide structure and facilitate binding to target molecules .
Comparison with Similar Compounds
Fmoc-D-Cys(Mmt)-OH
- Structure: D-cysteine with S-4-methoxytrityl (Mmt) protection and Fmoc on the α-amino group.
- Key Differences :
- Acid Sensitivity : The Mmt group is 10–20× more acid-labile than triphenylmethyl (Trt), enabling selective deprotection with 0.5–1% trifluoroacetic acid (TFA) without affecting tert-butyl or Trt-protected residues .
- Applications : Ideal for synthesizing peptides with acid-sensitive residues (e.g., Trp), as demonstrated in the synthesis of Tyr¹-somatostatin .
- Molecular Weight : 615.75 g/mol (vs. 569.67 g/mol for Fmoc-Cys(Ddm)-OH) .
Fmoc-Cys(Ddm)-OH
Fmoc-S-Trityl-D-Homocysteine
- Structure : D-homocysteine (elongated by one methylene group vs. cysteine) with S-trityl protection.
- Key Differences: Steric Effects: The additional methylene group increases hydrophobicity (log P) and alters peptide conformation. Metabolic Stability: D-amino acid configuration enhances plasma stability, as seen in Fmoc-(D-Asp)₆, which resists enzymatic degradation better than L-forms .
Fmoc-β-Phenylselenocysteine
- Structure : Selenium replaces sulfur in the cysteine side chain.
- Key Differences :
Plasma Stability
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Protecting Group | Molecular Weight (g/mol) | Acid Sensitivity (TFA%) | Key Application |
|---|---|---|---|---|
| Fmoc-(S)-Phenyl-D-Cys | Phenyl | ~450 (estimated) | Moderate (1–3%) | Conformationally constrained peptides |
| Fmoc-D-Cys(Mmt)-OH | Mmt | 615.75 | High (0.5–1%) | Acid-sensitive peptide synthesis |
| Fmoc-Cys(Ddm)-OH | Ddm | 569.67 | Intermediate (1–2%) | High-precision SPPS |
| Fmoc-S-Trityl-D-HomoCys | Trityl | 599.74 | Low (3–5%) | Stable disulfide bond formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
